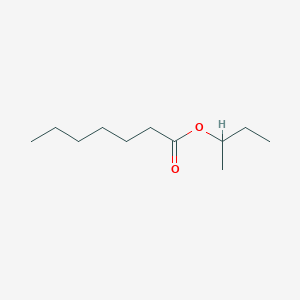
Butan-2-yl heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-2-yl heptanoate is an ester compound formed from the reaction between butan-2-ol and heptanoic acid. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry. This compound is no exception, contributing to the aroma profiles of various products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl heptanoate typically involves an esterification reaction between butan-2-ol and heptanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Butan-2-ol+Heptanoic acidH2SO4Butan-2-yl heptanoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of biocatalysts, such as lipases, can enhance the selectivity and efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Butan-2-yl heptanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding butan-2-ol and heptanoic acid.
Reduction: Reduction of the ester can produce the corresponding alcohols.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalysts such as sodium methoxide or lipases.
Major Products
Hydrolysis: Butan-2-ol and heptanoic acid.
Reduction: Butan-2-ol and heptanol.
Transesterification: New ester and alcohol depending on the reacting alcohol.
Aplicaciones Científicas De Investigación
Butan-2-yl heptanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in the aroma profiles of natural products, such as honey.
Medicine: Potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.
Mecanismo De Acción
The mechanism of action of butan-2-yl heptanoate in biological systems is not well-documented. as an ester, it is likely to interact with enzymes that hydrolyze esters, such as esterases and lipases. These enzymes catalyze the breakdown of the ester bond, releasing the corresponding alcohol and acid, which can then participate in various metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Butan-2-yl acetate: Another ester with a similar structure but a shorter carbon chain.
Heptanoic acid esters: Esters formed from heptanoic acid and different alcohols.
Uniqueness
Butan-2-yl heptanoate is unique due to its specific combination of butan-2-ol and heptanoic acid, which imparts distinct physical and chemical properties. Its longer carbon chain compared to butan-2-yl acetate results in different solubility and volatility characteristics, making it suitable for specific applications in the flavor and fragrance industry.
Propiedades
Número CAS |
119245-03-3 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
butan-2-yl heptanoate |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-8-9-11(12)13-10(3)5-2/h10H,4-9H2,1-3H3 |
Clave InChI |
NGCKYGFJLLLFMO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)OC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



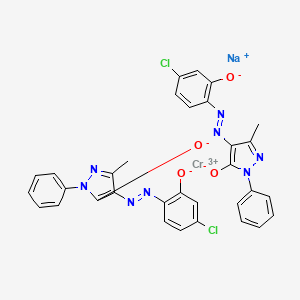
![1-Amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid](/img/structure/B13776623.png)
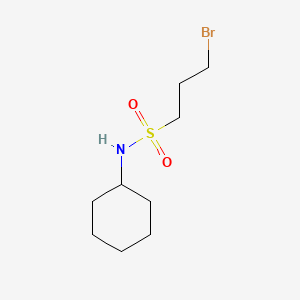

![N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide]](/img/structure/B13776643.png)
![[3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid](/img/structure/B13776651.png)
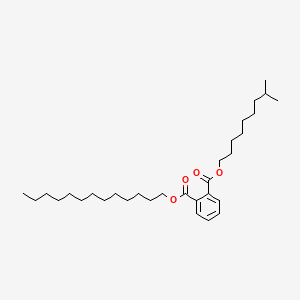

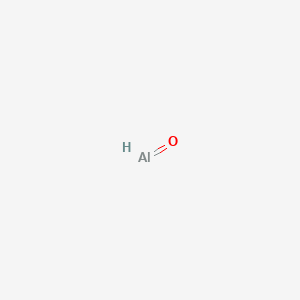
![Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]-](/img/structure/B13776671.png)
![Dipotassium p-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B13776673.png)
palladium(II)]](/img/structure/B13776679.png)
![(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3,17-dimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene](/img/structure/B13776688.png)
